2-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide
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Overview
Description
2-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial processes. This compound, in particular, has unique properties due to the presence of the benzotriazole moiety, which imparts specific electronic, steric, and stereoelectronic characteristics to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione typically involves the reaction of 6-chloro-1H-1,2,3-benzotriazole with a suitable thiolane derivative. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like acetone, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the benzotriazole moiety is introduced into the thiolane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput parallel synthesis optimization techniques can enhance the efficiency and yield of the compound . Additionally, the purification of the final product is typically achieved through chromatography techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into thiolane derivatives with different oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the benzotriazole moiety under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzotriazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione has a wide range of scientific research applications:
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding, π–π stacking, and electrostatic interactions . The benzotriazole moiety plays a crucial role in stabilizing the compound and enhancing its reactivity. The compound can inhibit specific enzymes and proteins by binding to their active sites, thereby modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 1-(chloromethyl)-1H-benzotriazole
- 1-(trimethylsilylmethyl)-benzotriazole
- 1H-benzotriazole-1-methanol
- N,N-dimethylaminomethylbenzotriazole
- 2-(1H-benzotriazol-1-yl)acetonitrile
- 1-allylbenzotriazole
Uniqueness
2-[(6-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione stands out due to the presence of the thiolane ring, which imparts unique steric and electronic properties to the molecule. This structural feature enhances its reactivity and makes it suitable for specific applications in peptide synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H12ClN3O2S |
---|---|
Molecular Weight |
285.75 g/mol |
IUPAC Name |
2-[(6-chlorobenzotriazol-1-yl)methyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C11H12ClN3O2S/c12-8-3-4-10-11(6-8)15(14-13-10)7-9-2-1-5-18(9,16)17/h3-4,6,9H,1-2,5,7H2 |
InChI Key |
YAOOONBYBFZCIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CN2C3=C(C=CC(=C3)Cl)N=N2 |
Origin of Product |
United States |
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